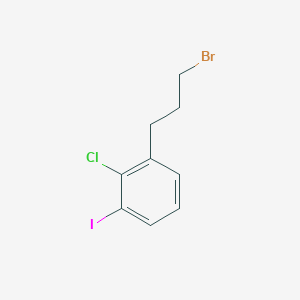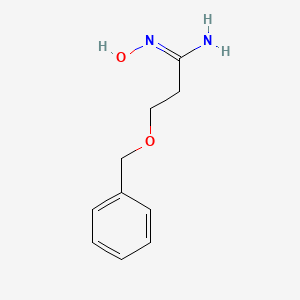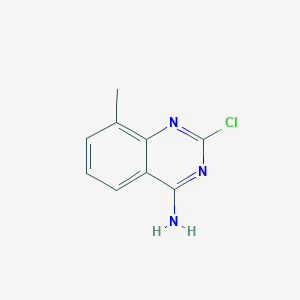
Rel-(S)-1-((R)-1-methylpyrrolidin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is a chiral alcohol with a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-chloropropionic acid and ®-pyrrolidine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts and Reagents: Common reagents include lithium aluminum hydride (LiAlH4) for reduction and sodium borohydride (NaBH4) for selective reduction of the carbonyl group.
Industrial Production Methods
In industrial settings, the production of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL involves large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Solvents: Tetrahydrofuran (THF), ethanol
Major Products
Oxidation: Formation of the corresponding ketone
Reduction: Regeneration of the alcohol
Substitution: Formation of various substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the stereochemical effects on biological activity.
Medicine
Industry
In the industrial sector, (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pyrrolidine ring can interact with hydrophobic pockets in the target protein, while the hydroxyl group forms hydrogen bonds, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-[(1R,2R)-1,2-dimethylcyclohexyl]ethan-1-ol
- (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol
Uniqueness
(1S)-1-((2R)-1-METHYLPYRROLIDIN-2-YL)ETHAN-1-OL is unique due to its specific stereochemistry and the presence of a pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to form stable complexes with biological targets makes it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(1S)-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
LGZVZTBBCKQEPT-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CCCN1C)O |
Kanonische SMILES |
CC(C1CCCN1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


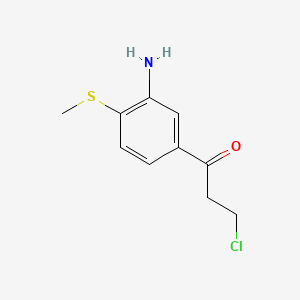

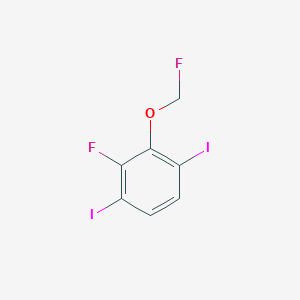
![benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride](/img/structure/B14043351.png)
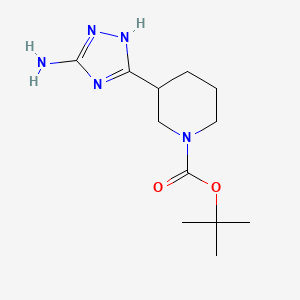
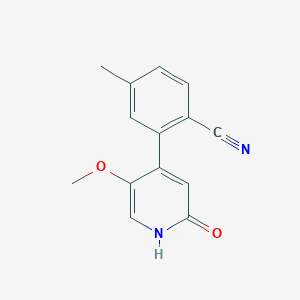

![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)

